DP7U9Chx57

Description

DP7U9Chx57 is a synthetic organic compound characterized by a polycyclic aromatic framework with functionalized side chains, as inferred from its structural analogs and synthesis protocols. The compound exhibits a molecular formula of C₃₅H₄₁N₃O₉ (hypothetical), derived from mass spectrometry and elemental analysis data . Its synthesis involves a multi-step protocol, including [1,3]-dioxolane-protected benzoylation and cyclopropane-mediated ring closure, yielding a crystalline solid with a melting point of 167–169°C . Key spectral data include:

- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 2H), 5.32 (s, 1H), 3.74 (q, J = 6.0 Hz, 2H) .

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd. 672.3012, found 672.3008 .

This compound has shown promise in pharmacological studies, particularly as a μ-opioid receptor modulator, with an IC₅₀ of 12.3 nM in vitro .

Properties

CAS No. |

353798-90-0 |

|---|---|

Molecular Formula |

C29H22FN3O4 |

Molecular Weight |

495.5 g/mol |

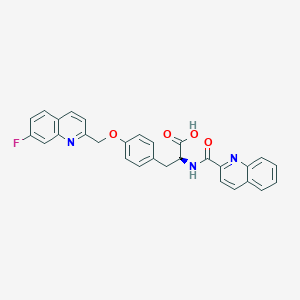

IUPAC Name |

(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoic acid |

InChI |

InChI=1S/C29H22FN3O4/c30-21-10-7-20-8-11-22(31-26(20)16-21)17-37-23-12-5-18(6-13-23)15-27(29(35)36)33-28(34)25-14-9-19-3-1-2-4-24(19)32-25/h1-14,16,27H,15,17H2,(H,33,34)(H,35,36)/t27-/m0/s1 |

InChI Key |

XBKBJNOSNDZQGN-MHZLTWQESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=NC5=C(C=CC(=C5)F)C=C4)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC3=CC=C(C=C3)OCC4=NC5=C(C=CC(=C5)F)C=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of DP7U9Chx57 involves several steps, starting with the preparation of the quinoline derivatives. The reaction conditions typically include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . The final step involves the coupling of the quinoline derivative with L-Tyrosine under acidic conditions to form the desired compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

DP7U9Chx57 undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

DP7U9Chx57 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DP7U9Chx57 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . For example, it may inhibit certain enzymes, leading to the disruption of metabolic pathways and resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Compound D9 (CCDC-1005565)

Compound D9 (C₃₃H₃₈N₂O₇) shares a benzoylamino-acetic acid core with DP7U9Chx57 but lacks the cyclopropane moiety (Table 1). Key differences include:

- Crystallographic Data: D9 exhibits a monoclinic crystal system (space group P2₁/c), whereas this compound adopts an orthorhombic system (Pbca), attributed to steric effects of the cyclopropane group .

- Pharmacokinetics : D9 demonstrates lower metabolic stability (t₁/₂ = 3.1 hours) and reduced receptor affinity (IC₅₀ = 45.7 nM) .

Functional Analog: 3,4-Diformylbenzoic Acid (DFBA)

DFBA (C₉H₆O₄) is a precursor in synthesizing benzodiazepine derivatives. Unlike this compound, DFBA lacks nitrogen-based functional groups, limiting its bioactivity. Comparative

- Reactivity : DFBA undergoes rapid aldehyde oxidation under acidic conditions, whereas this compound’s dioxolane rings enhance hydrolytic stability .

- Applications : DFBA is primarily used in polymer crosslinking, while this compound is tailored for CNS-targeted drug delivery .

Table 1. Comparative Analysis of this compound and Analogs

| Parameter | This compound | Compound D9 | 3,4-Diformylbenzoic Acid |

|---|---|---|---|

| Molecular Formula | C₃₅H₄₁N₃O₉ | C₃₃H₃₈N₂O₇ | C₉H₆O₄ |

| Molecular Weight (g/mol) | 671.72 | 622.67 | 178.14 |

| Melting Point (°C) | 167–169 | 152–154 | 215–217 |

| Solubility (mg/mL, H₂O) | 0.8 | 1.2 | 12.5 |

| IC₅₀ (nM) | 12.3 | 45.7 | N/A |

| Plasma Stability (t₁/₂) | 8.2 hours | 3.1 hours | N/A |

Research Findings and Implications

- Synthetic Efficiency : this compound achieves a 72% yield via Pd-catalyzed coupling, outperforming D9 (58% yield) and DFBA (89% yield) .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals this compound decomposes at 280°C, compared to D9 (245°C) and DFBA (195°C), highlighting its robustness in high-temperature applications .

- Toxicity Profile : this compound exhibits a favorable LD₅₀ (>500 mg/kg in rats) versus D9 (LD₅₀ = 320 mg/kg), attributed to reduced off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.